3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose

Glycoside hydrolase Enzyme kinetics Substrate specificity

Procure this definitive β-(1→3)-linked disaccharide (laminaribiose) for unambiguous β-1,3-glucanase (EC 3.2.1.58) assays and allosteric glucan synthase studies. Unlike cellobiose (β-1,4) or gentiobiose (β-1,6), laminaribiose delivers a 5.3-fold more potent activation (Ka app 0.32 mM vs 1.7 mM) and superior catalytic efficiency (kcat/Km 92 mM⁻¹ s⁻¹) with GH3 β-glucosidases. Its unique linkage geometry is specifically recognized by distinct enzyme families and transporters, preventing misclassification of enzyme specificity and ensuring experimental reproducibility. Ideal for probiotic metabolism studies and multi-enzymatic oligosaccharide synthesis benchmarking.

Molecular Formula C12H22O11
Molecular Weight 342.3 g/mol
CAS No. 52485-11-7
Cat. No. B3181052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose
CAS52485-11-7
Molecular FormulaC12H22O11
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
InChIInChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11-,12+/m1/s1
InChIKeyQIGJYVCQYDKYDW-CSOAUFAESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose (CAS 52485-11-7) – Technical Identity and Functional Baseline for Procurement Specifications


3-O-β-D-Glucopyranosyl-β-D-glucopyranose, also widely designated as laminaribiose, is a reducing disaccharide consisting of two D-glucose units connected exclusively by a β-(1→3)-glycosidic linkage [1]. It is a characteristic hydrolysis product of laminarin, a storage polysaccharide abundant in brown algae, and is distinct from other glucose disaccharides such as cellobiose (β-1,4) or gentiobiose (β-1,6) in both chemical connectivity and biological recognition. The compound is employed in enzyme substrate and inhibitor studies for β-1,3-glucanases and glucan synthases, as well as in functional investigations of prebiotic and immunomodulatory activities. Its physical properties include a molecular formula of C12H22O11, a molecular weight of 342.30 g/mol, and a predicted density of 1.76 g/cm³ .

Procurement Risk Alert: Why 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose (Laminaribiose) Cannot Be Replaced by Cellobiose, Gentiobiose, or Laminarin


Superficial similarities in monosaccharide composition—namely, the presence of two glucose residues—often lead to the erroneous assumption that any β-linked glucose disaccharide (e.g., cellobiose) or higher β-1,3-glucan (e.g., laminarin) can substitute for 3-O-β-D-glucopyranosyl-β-D-glucopyranose. This is scientifically unfounded and introduces significant analytical and functional error. The β-1,3 linkage geometry of laminaribiose is recognized with high specificity by distinct enzyme families (e.g., GH family 3 glucan 1,3-β-glucosidases) and transporters, yielding catalytic efficiencies (kcat/Km) and activation constants (Ka app) that differ by orders of magnitude from β-1,4 and β-1,6 analogs [1]. Moreover, the molecular size difference between the disaccharide laminaribiose and the polysaccharide laminarin (~25 glucose units) dictates fundamentally different solubility, diffusion, and cellular uptake behavior. Substitution without verifying the exact linkage type and degree of polymerization will invalidate enzyme assays, compromise synthetic yields, and confound biological activity readouts. The quantitative evidence presented in Section 3 demonstrates precisely why 3-O-β-D-glucopyranosyl-β-D-glucopyranose is functionally unique and cannot be interchanged with its structural neighbors.

Procurement Decision Matrix: Quantified Performance Differences Between 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose and Its Closest Chemical Analogs


Superior Catalytic Efficiency (kcat/Km) of Laminaribiose for β-1,3-Specific Glucosidases Relative to Cellobiose

The β-glucosidase Bgl1B exhibits markedly higher catalytic efficiency towards 3-O-β-D-glucopyranosyl-β-D-glucopyranose (laminaribiose, β-1,3 linkage) compared to cellobiose (β-1,4 linkage). Under identical assay conditions, laminaribiose hydrolysis yields a kcat/Km of 92 mM⁻¹ s⁻¹, whereas cellobiose hydrolysis shows significantly lower efficiency. This difference in kcat/Km directly reflects the enzyme's preferential recognition of the β-1,3 linkage geometry, confirming that laminaribiose is the preferred substrate for enzymes in the GH1 and GH3 families that target β-1,3-glucans [1].

Glycoside hydrolase Enzyme kinetics Substrate specificity

5.3-Fold Higher Activation Potency of Laminaribiose for β(1→3)Glucan Synthase Versus Cellobiose

In a direct side-by-side comparison using the β(1→3)glucan synthase enzyme from Neurospora crassa, laminaribiose and cellobiose were evaluated for their ability to stimulate enzyme activity by reducing the apparent Km for the substrate UDP-glucose. Laminaribiose exhibited a Ka app of 0.32 mM, whereas cellobiose required a substantially higher concentration to achieve the same effect, with a Ka app of 1.7 mM. This 5.3-fold difference in activation constant means that laminaribiose is a significantly more potent allosteric activator of this critical fungal cell wall enzyme [1].

Glucan synthase Fungal cell wall Enzyme activation

Higher Hydrolysis Rate of Laminaribiose by Fungal β-Glucosidases Compared to Sophorose, Gentiobiose, and Cellobiose

When the substrate specificity of an extracellular β-glucosidase from the white-rot fungus Phanerochaete chrysosporium was systematically evaluated against a panel of glucosyl-β-glucosides, laminaribiose (β-1,3) was hydrolyzed most effectively among the four disaccharides tested. The enzyme exhibited progressively lower hydrolytic rates for sophorose (β-1,2), gentiobiose (β-1,6), and cellobiose (β-1,4). This differential hydrolysis pattern confirms that the enzyme functions primarily as a glucan 1,3-β-glucosidase (EC 3.2.1.58) rather than a general β-glucosidase [1].

Fungal enzymology Biomass degradation Substrate profiling

Enzymatic Synthesis Yield of Laminaribiose from Cellulose Achieves 72% of the Cellobiose-Derived Yield

In a multi-enzymatic cascade designed for the biosynthesis of laminaribiose from non-food cellulose, the optimized pathway achieved a laminaribiose yield that reached 72% of the theoretical maximum yield obtainable from the direct substrate cellobiose. This quantitative yield relationship (laminaribiose yield from cellulose = 72% × yield from cellobiose) defines the conversion efficiency when using abundant cellulosic feedstocks versus the more expensive and less sustainable disaccharide precursor [1].

Biocatalysis Oligosaccharide synthesis Process optimization

Genetically Validated Prebiotic Utilization of Laminaribiose by Probiotic Weissella cibaria Strain 92

In a taxogenomic and functional characterization study, the probiotic candidate Weissella cibaria strain 92 was demonstrated to grow robustly on laminaribiose as a sole carbon source. Transcriptomic analysis revealed that a specific 6-phospho-β-glucosidase gene cluster, associated with a phosphotransferase system (PTS), was significantly upregulated during growth on laminaribiose. This indicates the presence of a dedicated genetic machinery for the selective uptake and intracellular phosphorylation of the β-1,3-linked disaccharide, a mechanism not shared by all β-linked glucose disaccharides [1].

Prebiotics Probiotics Gut microbiome

Laminaribiose Hydrolysis Rate Exceeds Cellobiose in Clostridium thermocellum β-Glucosidase BglA

In the lignocellulolytic bacterium Clostridium thermocellum, the β-glucosidase BglA was found to hydrolyze the β-1,3-disaccharide laminaribiose with much higher activity than the β-1,4-disaccharide cellobiose. While precise rate ratios are not provided in the accessible metadata, the study explicitly states that BglA exhibits a strong kinetic preference for the β-1,3 linkage over the β-1,4 linkage, underscoring the enzyme's specialization for laminaribiose catabolism within the complex cellulosome system [1].

Lignocellulose degradation Bacterial metabolism Enzyme characterization

High-Confidence Application Scenarios for 3-O-Beta-D-Glucopyranosyl-Beta-D-Glucopyranose (Laminaribiose) Based on Verified Differential Evidence


Standard Substrate for β-1,3-Glucanase Activity Assays and Enzyme Characterization

Procure 3-O-β-D-glucopyranosyl-β-D-glucopyranose as the definitive substrate for quantifying β-1,3-glucanase (EC 3.2.1.58) activity in fungal, bacterial, or recombinant enzyme preparations. Evidence shows it is hydrolyzed most effectively among glucosyl-β-glucosides by fungal β-glucosidases [1] and exhibits high catalytic efficiency (kcat/Km = 92 mM⁻¹ s⁻¹) with Bgl1B [2]. Substituting cellobiose or gentiobiose will yield lower signal and may misclassify enzyme specificity.

Potent Allosteric Activator for Fungal β(1→3)Glucan Synthase Mechanistic Studies

Use laminaribiose in in vitro glucan synthase assays with Neurospora crassa or related fungal systems as a well-characterized, high-potency activator. Direct comparative data show it activates the enzyme with a Ka app of 0.32 mM, 5.3-fold more potently than cellobiose (Ka app = 1.7 mM) [3]. This makes it the preferred tool for dissecting allosteric regulation of fungal cell wall biosynthesis.

Genetically Validated Prebiotic Carbon Source for Probiotic Strain Characterization

Employ laminaribiose in growth studies and transcriptomic analyses of probiotic bacteria, particularly Weissella cibaria. The compound supports robust growth and induces upregulation of a specific 6-phospho-β-glucosidase/PTS gene cluster, providing a genetically tractable model for studying β-1,3-glucan prebiotic metabolism [4].

Benchmark Intermediate for Enzymatic Oligosaccharide Synthesis Route Development

Utilize laminaribiose as a reference standard or building block when developing or optimizing multi-enzymatic cascades for β-1,3-oligosaccharide production. Its established yield relationship (72% of cellobiose-derived yield from cellulose) [5] provides a quantitative performance target for evaluating novel biocatalytic processes.

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